2-{3-ETHYL-5-[1-ETHYL-2(1H)-QUINOLINYLIDEN]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}-1H-INDENE-1,3(2H)-DIONE
Description
2-{3-ETHYL-5-[1-ETHYL-2(1H)-QUINOLINYLIDEN]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}-1H-INDENE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes multiple heterocyclic rings. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Properties
IUPAC Name |
2-[(5E)-3-ethyl-5-(1-ethylquinolin-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c1-3-26-18-12-8-5-9-15(18)13-14-19(26)23-24(30)27(4-2)25(31-23)20-21(28)16-10-6-7-11-17(16)22(20)29/h5-14H,3-4H2,1-2H3/b23-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRAEMFXRGHXKI-FCDQGJHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C(=O)N(C(=C3C(=O)C4=CC=CC=C4C3=O)S2)CC)C=CC5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/2\C(=O)N(C(=C3C(=O)C4=CC=CC=C4C3=O)S2)CC)/C=CC5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-ETHYL-5-[1-ETHYL-2(1H)-QUINOLINYLIDEN]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}-1H-INDENE-1,3(2H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiazole intermediates, followed by their condensation to form the final product. Common reagents used in these reactions include ethyl bromide, quinoline, and thiazole derivatives. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{3-ETHYL-5-[1-ETHYL-2(1H)-QUINOLINYLIDEN]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}-1H-INDENE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Amines, thiols, DMF
Major Products Formed
Oxidation: Quinoline and thiazole oxides
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-{3-ETHYL-5-[1-ETHYL-2(1H)-QUINOLINYLIDEN]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}-1H-INDENE-1,3(2H)-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-{3-ETHYL-5-[1-ETHYL-2(1H)-QUINOLINYLIDEN]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid and tryptophan.
Quinoline Derivatives: Compounds like quinine and chloroquine, known for their antimalarial properties.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and sulfathiazole, used as antibiotics.
Uniqueness
2-{3-ETHYL-5-[1-ETHYL-2(1H)-QUINOLINYLIDEN]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}-1H-INDENE-1,3(2H)-DIONE is unique due to its multi-heterocyclic structure, which imparts a combination of properties from indole, quinoline, and thiazole derivatives. This structural complexity enhances its potential for diverse biological activities and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
